[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
The compound [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a heterocyclic molecule featuring a thiazole ring linked via a carbamoyl-methyl group to a 3-methylthiophene-2-carboxylate ester. This compound’s structural uniqueness lies in its combination of a thiazole carbamoyl moiety and a methyl-substituted thiophene carboxylate, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-2-4-17-9(7)10(15)16-6-8(14)13-11-12-3-5-18-11/h2-5H,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWQKSNRBLPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or thiophene rings .
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the reaction of thiazole derivatives with thiophene carboxylic acids. The reaction conditions often include the use of catalysts such as 4-dimethylaminopyridine in solvents like acetonitrile, yielding the desired product in good yields. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activities. Specifically, this compound has been evaluated against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549). The mechanisms attributed to its anticancer effects include inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .
Antibacterial and Antifungal Activities
The thiazole ring is well-documented for its antimicrobial properties. Compounds similar to this compound have shown promising results against a range of bacterial strains and fungi. The presence of the thiazole moiety enhances the interaction with microbial targets, leading to increased efficacy in inhibiting growth .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Research on related thiazole derivatives indicates their potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity Assessment
In a study evaluating a series of thiazole derivatives, including this compound, researchers found that these compounds significantly inhibited cell proliferation in HepG-2 and A-549 cell lines compared to standard treatments like cisplatin. The most potent derivatives demonstrated IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antibacterial activity of thiazole-based compounds against multidrug-resistant strains. The results indicated that this compound exhibited remarkable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole and thiophene rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Molecular Features
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Thiazole Ring Position : The target compound’s thiazol-2-yl group differs from analogs with thiazol-5-yl substituents (e.g., ), which may alter electronic properties and binding affinity.
- Substituent Effects : Hydroxybenzamido () or biphenyl-carboxylic acid () groups in analogs introduce hydrogen-bonding or π-π stacking capabilities, absent in the target compound.
Antiviral Activity
- Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate targets SARS-CoV-2 Methyltransferase, suggesting thiazole sulfonates as promising scaffolds . The absence of a sulfonyl group in the target compound may limit this mechanism.
Cytotoxicity and Drug Design
- Tubulysin analogs with thiazol-2-yl carbamoyl groups (e.g., ) demonstrate cytotoxicity as antibody-drug conjugate (ADC) payloads. The target compound’s simpler structure lacks the peptide backbone critical for tubulin binding but could serve as a modular building block.
Physicochemical Properties
- The target compound’s lower molecular weight (277.32 vs. 430–548 g/mol in ) suggests favorable solubility and bioavailability. However, the methylthiophene group may increase hydrophobicity compared to polar analogs like thiazol-5-ylmethyl carbamates .
Biological Activity
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H17N3O3S. Its structure consists of a thiazole ring connected to a carbamoyl group and a methylthiophene moiety. The presence of sulfur and nitrogen in its structure suggests potential interactions with biological targets.
Research indicates that compounds containing thiazole and thiophene moieties often exhibit diverse biological activities. The mechanisms through which this compound operates include:
- Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated anti-proliferative effects against various cancer cell lines by inducing cell cycle arrest, particularly at the G0/G1 phase .
- Antiviral Activity : Thiazole derivatives have been noted for their antiviral properties, potentially inhibiting viral replication processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces G0/G1 arrest in tumor cells | |
| Antiviral | Impedes viral replication | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Case Study 1: Anti-Proliferative Effects
A study evaluated the anti-proliferative activity of a thiazole derivative similar to this compound against human B-cell lymphoma cell lines. The compound demonstrated significant inhibition of cell growth with an IC50 value in the micromolar range. Notably, no cytotoxic effects were observed on normal human cells, indicating selective activity .
Case Study 2: Antiviral Efficacy
Another investigation focused on thiazole derivatives' antiviral properties, revealing that certain structural modifications enhanced their efficacy against viral infections. The study suggested that this compound could be optimized for improved antiviral activity through structural variations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole-containing compounds. For instance:
Q & A
Q. What are the primary synthetic routes for [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate, and what reaction conditions are critical for high yield?
The compound can be synthesized via a multi-step approach:
- Step 1 : Bromination of methyl 3-methylthiophene-2-carboxylate using aqueous bromine under controlled conditions to introduce a bromine substituent (critical for subsequent coupling reactions) .
- Step 2 : Hydrolysis of the ester group to yield 3-methylthiophene-2-carboxylic acid, confirmed by IR and NMR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹, δ ~12 ppm for carboxylic proton) .
- Step 3 : Activation of the carboxylic acid using carbonyldiimidazole (CDI) or thionyl chloride, followed by coupling with (1,3-thiazol-2-yl)carbamoylmethylamine. Optimal conditions include anhydrous solvents (THF or DCM) and catalytic triethylamine to neutralize HCl byproducts .
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–75 | >90% |
| 2 | 85–90 | >95% |
| 3 | 50–60 | >85% |
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.
- Contradictions : Discrepancies in integration (e.g., overlapping peaks) are resolved using 2D NMR (COSY, HSQC) or computational DFT simulations to predict chemical shifts .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated intermediates or ester hydrolysis?
Q. Data Comparison :
| Condition | Byproduct (%) | Yield (%) |
|---|---|---|
| Traditional Bromination | 15–20 | 65 |
| Low-Temp Bromination | 5–10 | 75 |
| Enzymatic Hydrolysis | <2 | 88 |
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Steric Effects : The 3-methyl group on the thiophene ring hinders nucleophilic attack at the carbonyl carbon, requiring bulky bases (e.g., DBU) to enhance reaction rates .
- Electronic Effects : Electron-withdrawing substituents on the thiazole ring (e.g., nitro groups) increase electrophilicity of the carbamoyl carbon, accelerating substitution (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ for unsubstituted analogs) .
Q. What computational methods are effective for predicting the compound’s binding affinity in biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The thiophene-thiazole core shows π-π stacking with aromatic residues (ΔG ≈ −8.5 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) level optimizations predict charge distribution, explaining regioselectivity in electrophilic substitutions (e.g., C5-thiophene reactivity) .
Q. How can conflicting NMR and X-ray crystallography data be reconciled for structural validation?
- Case Study : A reported δ 7.9 ppm signal for the thiazole proton in NMR conflicts with X-ray data showing a planar conformation (suggesting δ ~8.2 ppm). Resolution involves:
Q. What strategies mitigate degradation during long-term storage, and how is stability quantified?
Q. How does the compound’s electronic structure impact its fluorescence properties in imaging applications?
- UV-Vis/FL Spectroscopy : The conjugated thiophene-thiazole system exhibits λmax = 340 nm (ε = 12,000 M⁻¹cm⁻¹) and emission at λem = 450 nm (quantum yield Φ = 0.3). Substituent effects (e.g., nitro groups) quench fluorescence via intersystem crossing .
Q. What analytical techniques differentiate polymorphic forms, and how do they affect bioavailability?
- Techniques :
- PXRD distinguishes Form I (sharp peaks at 2θ = 12°, 18°) vs. Form II (2θ = 10°, 20°).
- DSC shows Form I melts at 145°C (ΔH = 120 J/g), while Form II melts at 138°C (ΔH = 95 J/g).
- Bioimpact : Form I exhibits 30% higher solubility in PBS (pH 7.4), correlating with improved in vitro permeability (Papp = 8 × 10⁻⁶ cm/s) .
Q. How are kinetic parameters (e.g., kcat, Km) determined for enzymatic interactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
